molecular formula C8H9FO2 B1330443 2-(4-Fluorophenoxy)ethanol CAS No. 2924-66-5

2-(4-Fluorophenoxy)ethanol

Cat. No.: B1330443
CAS No.: 2924-66-5
M. Wt: 156.15 g/mol
InChI Key: KJJLZIVJYUVYTR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)ethanol is an organic compound with the molecular formula C8H9FO2. It is a colorless to pale yellow liquid that is used in various chemical applications. The compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an ethanol moiety. This structure imparts unique chemical properties to the compound, making it valuable in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Fluorophenoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene carbonate with 4-fluorophenol. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of this compound .

Another method involves the use of ethylene oxide and 4-fluorophenol. This reaction is catalyzed by a base such as sodium hydroxide, and the reaction conditions include moderate temperatures and pressures to ensure the efficient formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while maintaining high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-fluorophenoxy)acetaldehyde or 2-(4-fluorophenoxy)acetic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to 2-(4-fluorophenoxy)ethane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.

Major Products

    Oxidation: 2-(4-Fluorophenoxy)acetaldehyde, 2-(4-Fluorophenoxy)acetic acid

    Reduction: 2-(4-Fluorophenoxy)ethane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(4-Fluorophenoxy)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Fluorophenoxy)phenyl)ethanol
  • 4-Fluorophenol
  • 2-(4-Fluorophenoxy)ethane
  • 2-(4-Fluorophenoxy)acetic acid

Uniqueness

2-(4-Fluorophenoxy)ethanol is unique due to its specific structural features, such as the presence of a fluorine atom and a phenoxy group. These features confer distinct chemical and biological properties, making it more reactive and selective in various applications compared to its analogs .

Properties

IUPAC Name

2-(4-fluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJLZIVJYUVYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341604
Record name 2-(4-Fluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-66-5
Record name 2-(4-Fluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-(4-fluorophenoxy)acetate (3.12 g, 15.74 mmol) was dissolved in diethyl ether (50 ml) and cooled to about 0° C. Lithium aluminum hydride (1.792 g, 47.2 mmol) was added in portions while maintaining reaction temperature below 35° C. The reaction was allowed to stir at room temperature for one hour. The crude reaction was diluted with ether (50 mL) then cooled in an ice bath and quenched by dropwise addition of water (6.1 mL), then 2 M NaOH (12.2 mL), then water (6.1 mL). The mixture was filtered and concentrated. The crude product was purified on silica gel (4:1 heptane:EtOAc as eluant) to give 2-(4-fluoro-phenoxy)-ethanol (1.36 g, 55%).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.792 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 200 ml of 1 Molar diborane in tetrahydrofuran (chilled to 5°-10° C.) is added dropwise 17.0 g of 2-(p-fluorophenoxy)acetic acid in 100 ml of tetrahydrofuran. The mixture is stirred overnight and poured into 100 g of ice and 250 ml of chloroform. The organic layer is separated and the aqueous layer extracted with chloroform. The organic layer and extracts are combined, dried (MgSO4) and the solvent removed under vacuum. The residual pale yellow oil is distilled to give the product (14.8 g) as a colorless oil.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

LiAlH4 (378 mg, 10.0 mmol) was added at −15° C. to a solution of tert-butyl 2-(4-fluorophenoxy)acetate (2.03 g, 9.00 mmol) in tetrahydrofuran (10 ml) and stirred at room temperature for 20 minutes. Aqueous 15% NaOH solution (2 ml), Na2SO4 (2.84 g) and H2O (6 ml) were added to the reaction mixture and stirred for 1 hour. The resulting precipitation was filtered off and washed with tetrahydrofuran (30 ml×3). The filtrate was dried over Na2SO4, filtered and concentrated in vacuo to give 2-(4-fluorophenoxy)ethanol (1.12 g, 80%) as yellow oil: LC-MS: 157 [M+1]+.
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(4-Fluorophenoxy)ethanol a promising antifungal agent?

A1: The research paper highlights that this compound demonstrated significant antifungal activity against several fungi, including Aspergillus flavus and Helminthosporium oryzae, as well as four species known to cause fish mycoses []. This broad spectrum activity makes it a promising candidate for further investigation as a fungicide. Importantly, the study also found that this compound did not exhibit lethal effects on fish even at the highest concentrations tested [], suggesting a potential for low toxicity towards fish. This is particularly relevant for its potential application in aquaculture.

Q2: What is known about the synthesis of this compound?

A2: The study describes the synthesis of this compound through the reduction of its corresponding ester using aluminium lithium hydride []. This method suggests that the synthesis involves the reaction of a 4-fluorophenoxy acetic acid ester with aluminium lithium hydride, a strong reducing agent, to yield the desired alcohol.

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